2-[1-(4-bromo-2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[1-(4-bromo-2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core fused with a thiadiazole ring, and it is substituted with a bromo-chlorophenoxyethyl group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-bromo-2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the thiadiazole ring through cyclization reactions. The final step involves the substitution with the bromo-chlorophenoxyethyl group under specific conditions, such as the use of appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-bromo-2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[1-(4-bromo-2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-bromo-2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: shares similarities with other quinazolinone and thiadiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H11BrClN3O2S |
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Molecular Weight |
436.7 g/mol |
IUPAC Name |
2-[1-(4-bromo-2-chlorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H11BrClN3O2S/c1-9(24-14-7-6-10(18)8-12(14)19)15-21-22-16(23)11-4-2-3-5-13(11)20-17(22)25-15/h2-9H,1H3 |
InChI Key |
RTTPNMXVDBIPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=C(C=C(C=C4)Br)Cl |
Origin of Product |
United States |
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